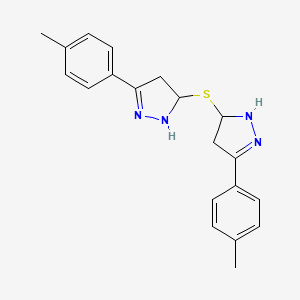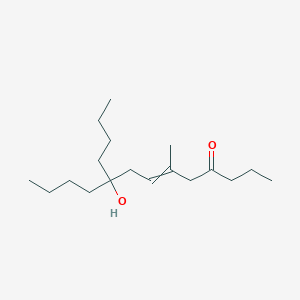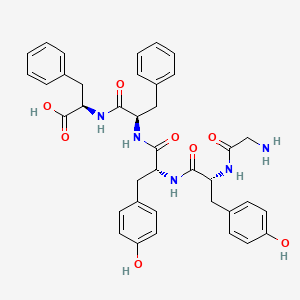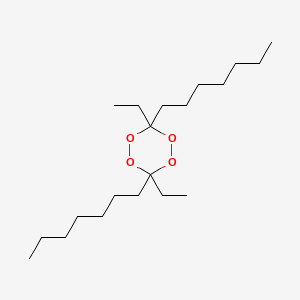![molecular formula C17H10BClNO B12601666 [(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl CAS No. 873101-89-4](/img/structure/B12601666.png)
[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl is a chemical compound that features a boron atom bonded to a 2-chlorophenyl group, an ethynyl group, and a quinolin-8-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl typically involves the coupling of a boron reagent with the appropriate aryl and alkynyl groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial practices.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yl ketones, while reduction could produce quinolin-8-yl alcohols.
Wissenschaftliche Forschungsanwendungen
[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl has several scientific research applications:
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of [(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl can be compared with other boron-containing compounds used in organic synthesis and medicinal chemistry:
[(Phenyl)ethynyl][(quinolin-8-yl)oxy]boranyl: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
[(2-Bromophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl: Contains a bromine atom instead of chlorine, potentially leading to different reactivity in substitution reactions.
[(2-Chlorophenyl)ethynyl][(pyridin-8-yl)oxy]boranyl: Features a pyridine ring instead of quinoline, which may influence its electronic properties and interactions with biological targets.
Eigenschaften
CAS-Nummer |
873101-89-4 |
|---|---|
Molekularformel |
C17H10BClNO |
Molekulargewicht |
290.5 g/mol |
InChI |
InChI=1S/C17H10BClNO/c19-15-8-2-1-5-13(15)10-11-18-21-16-9-3-6-14-7-4-12-20-17(14)16/h1-9,12H |
InChI-Schlüssel |
FKGCZGLETUYKNP-UHFFFAOYSA-N |
Kanonische SMILES |
[B](C#CC1=CC=CC=C1Cl)OC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Butan-2-yl)oxy]-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601593.png)







![4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol](/img/structure/B12601631.png)
![Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)-](/img/structure/B12601633.png)

![2-[4-(2H-1,3-Benzodioxol-5-yl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12601643.png)

![Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester](/img/structure/B12601671.png)
